molecular formula C40H56O4 B12781147 15-cis-Violaxanthin CAS No. 24620-97-1

15-cis-Violaxanthin

Cat. No.: B12781147
CAS No.: 24620-97-1
M. Wt: 600.9 g/mol
InChI Key: SZCBXWMUOPQSOX-ACEWEDQGSA-N
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Description

15-cis-Violaxanthin is a specific geometric isomer of the orange xanthophyll pigment Violaxanthin, which is fundamental to photosynthesis in higher plants and algae . This compound serves as a critical reagent for researchers studying photoprotective mechanisms in photosynthetic organisms. Its primary research value lies in its role within the violaxanthin cycle, a process where violaxanthin is de-epoxidized to zeaxanthin via antheraxanthin under conditions of excess light . This cycle is a key component of non-photochemical quenching (NPQ), a vital mechanism that safely dissipates excess light energy as heat, thereby protecting the photosynthetic apparatus from photo-oxidative damage and preventing damage from excess light absorption . The light-induced isomerization between trans and cis forms of violaxanthin, including the formation of the 13-cis isomer, is recognized as a factor that may limit de-epoxidation and contribute to the photoprotection of light-harvesting complexes . Studying these geometric isomers at cryogenic temperatures has revealed precise differences in their photophysical properties, such as the S1 excited state energies and lifetimes, which are crucial for understanding their function in light-harvesting pigment-protein complexes . Researchers utilize 15-cis-Violaxanthin to investigate these intricate energy transfer and photoprotection pathways in vitro. Beyond its central role in photosynthesis research, this compound is also a key precursor in the biosynthetic pathway of the plant hormone abscisic acid . Available as a high-purity analytical standard, it is ideal for use in HPLC calibration, spectroscopic analysis, and as a reference material in biochemical studies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes or for human consumption.

Properties

CAS No.

24620-97-1

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

(1R,3S,6S)-6-[(1E,3E,5E,7E,9Z,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11-,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1

InChI Key

SZCBXWMUOPQSOX-ACEWEDQGSA-N

Isomeric SMILES

C/C(=C\C=C/C=C(/C=C/C=C(/C=C/[C@@]12O[C@@]1(C[C@H](CC2(C)C)O)C)\C)\C)/C=C/C=C(/C=C/[C@@]34O[C@@]3(C[C@H](CC4(C)C)O)C)\C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 15-cis-Violaxanthin is biosynthesized from zeaxanthin through the action of the enzyme zeaxanthin epoxidase. This process involves the intermediate formation of antheraxanthin . The synthetic route can be summarized as follows:

    Zeaxanthin: → (via zeaxanthin epoxidase)

    Antheraxanthin: → (via zeaxanthin epoxidase)

Industrial Production Methods: Industrial production of 15-cis-Violaxanthin is challenging due to the lack of efficient resource plants or organisms. recent advances in metabolic pathway engineering have enabled the heterologous production of 15-cis-Violaxanthin in microorganisms such as Escherichia coli and Saccharomyces cerevisiae .

Chemical Reactions Analysis

Types of Reactions: 15-cis-Violaxanthin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form other carotenoids or degraded products.

    Reduction: It can be reduced to form less oxidized carotenoids.

    Isomerization: It can undergo isomerization to form different cis and trans isomers.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Photoprotection Mechanism

15-cis-Violaxanthin is integral to the xanthophyll cycle, which helps plants manage excess light energy and protect against photo-oxidative damage. This process involves dissipating excess energy as heat, thereby safeguarding the photosynthetic machinery from potential harm caused by high light intensity.

Role in Plant Stress Responses

Research indicates that 15-cis-Violaxanthin contributes to plant adaptation under stress conditions, such as drought or high light exposure. Studies have shown that this carotenoid can enhance the resilience of plants by modulating the synthesis of abscisic acid (ABA), a hormone critical for plant stress responses .

Nutraceutical Potential

Carotenoids, including 15-cis-Violaxanthin, are being investigated for their antioxidant properties and potential health benefits. They may play a role in preventing various diseases such as cancer and cardiovascular diseases due to their ability to scavenge free radicals and reduce oxidative stress .

Crop Improvement

The understanding of 15-cis-Violaxanthin's role in photosynthesis and stress responses has implications for crop breeding programs aimed at enhancing yield and resilience. By manipulating the xanthophyll cycle through genetic engineering, researchers can develop cultivars that better withstand environmental stressors .

Biofortification

Incorporating carotenoids like 15-cis-Violaxanthin into staple crops can improve their nutritional profile. This biofortification strategy aims to combat malnutrition by increasing the levels of beneficial compounds in food sources consumed by populations at risk.

Food Industry

Due to its coloring properties, 15-cis-Violaxanthin is utilized in the food industry as a natural colorant. It is particularly valued for its stability and efficacy in providing vibrant colors to food products without synthetic additives.

Cosmetic Industry

The antioxidant properties of 15-cis-Violaxanthin make it an attractive ingredient in cosmetic formulations aimed at protecting skin from oxidative damage caused by UV radiation and pollution. Its inclusion in skincare products is based on the potential to improve skin health and appearance .

Comparative Analysis with Other Carotenoids

CarotenoidRole in PhotosynthesisAntioxidant PropertiesIndustrial Use
15-cis-ViolaxanthinIntegral to xanthophyll cycleHighFood and cosmetics
ZeaxanthinLight harvestingModerateFood colorant
LuteinLight protectionHighNutraceuticals
NeoxanthinPhotoprotectionModerateResearch applications

Case Studies

  • Case Study 1: Drought Resistance in Arabidopsis
    Research demonstrated that mutants with altered levels of 15-cis-Violaxanthin exhibited improved drought resistance due to enhanced ABA synthesis, leading to better water retention during stress conditions .
  • Case Study 2: Nutritional Enhancement of Maize
    A study focused on biofortifying maize with increased levels of carotenoids, including 15-cis-Violaxanthin, resulted in improved nutritional value and potential health benefits for consumers in regions dependent on maize as a staple food .

Mechanism of Action

15-cis-Violaxanthin exerts its effects through its role in the xanthophyll cycle. It helps dissipate excess light energy as heat, protecting the photosynthetic apparatus from photo-oxidative damage. The molecular targets include the light-harvesting complexes in chloroplasts, where it interacts with other carotenoids and proteins to facilitate energy dissipation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

15-cis-Violaxanthin is distinguished from other cis-carotenoids by the position of its cis double bond and its biological context. Below is a comparative analysis with structurally related compounds:

Compound cis Configuration Natural Source Biological Role Key References
15-cis-Violaxanthin 15-cis double bond Viola tricolor Photoprotection, potential ABA precursor
9′-cis-Neoxanthin 9′-cis double bond Higher plants (e.g., Zea mays) Primary ABA precursor
β-Citraurin epoxide Multiple epoxide groups Valencia orange peel Pigmentation, antioxidant
13-cis-Astaxanthin 13-cis double bond Microalgae, crustaceans Antioxidant, aquaculture feed additive

Research Findings

  • Role in ABA Pathways : While 9′-cis-neoxanthin is the direct precursor of ABA, 15-cis-Violaxanthin may contribute indirectly to ABA pools under specific stress conditions .
  • Isomerization Dynamics : The 15-cis isomer is more thermodynamically stable than 9′-cis isomers, influencing its accumulation in plant tissues .
  • Analytical Methods : ¹H NMR and HPLC are critical for distinguishing cis isomers due to subtle spectral differences in peak splitting and retention times .

Q & A

Q. Q. Why do some studies report 15-cis-Violaxanthin as a signaling molecule, while others classify it as a photoprotective intermediate?

  • Methodological Answer : Discrepancies may reflect contextual differences (e.g., tissue type, stress duration). Systems biology approaches (e.g., transcriptomics-proteomics integration) can identify signaling hubs linked to 15-cis-Violaxanthin. Pharmacological inhibition of violaxanthin epoxidase (VEP) in mutant lines helps dissect signaling versus photoprotective roles .

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